Crystal Structure Complexity and Unit-Cell Scale: BeB2 vs. MgB2
The crystal structure of BeB2 is fundamentally more complex than that of the prototypical AlB2-type superconductor MgB2. Whereas MgB2 crystallises in the simple hexagonal P6/mmm space group with only 3 atoms per unit cell [1], BeB2 forms a large, low-symmetry structure containing 110.5 atoms per unit cell and an actual stoichiometry of BeB2.75 as determined by single-crystal X-ray diffraction [2]. This structural complexity directly implies highly anisotropic mechanical and transport properties that cannot be predicted from the behaviour of simple AlB2-type diborides. For procurement purposes, this means that BeB2 cannot be qualified as a 'drop-in' replacement for MgB2 in any application where crystallographic texture, anisotropy, or phase purity governs performance.
| Evidence Dimension | Crystal structure complexity (atoms per unit cell; space group; stoichiometry) |
|---|---|
| Target Compound Data | 110.5 atoms/unit cell; complex low-symmetry structure; stoichiometry BeB2.75 |
| Comparator Or Baseline | MgB2: 3 atoms/unit cell; hexagonal P6/mmm (AlB2-type); stoichiometric MgB2 |
| Quantified Difference | ~37-fold larger unit-cell atom count; fundamentally different space group symmetry |
| Conditions | Single-crystal X-ray diffraction (BeB2); standard crystallographic data (MgB2) |
Why This Matters
The structural uniqueness of BeB2 precludes generic substitution from any AlB2-type diboride and requires dedicated phase-characterisation protocols in quality control.
- [1] J. Nagamatsu, N. Nakagawa, T. Muranaka, Y. Zenitani, J. Akimitsu, 'Superconductivity at 39 K in magnesium diboride', Nature, 410, 63–64 (2001). MgB2 AlB2-type structure confirmed. View Source
- [2] D.P. Young, J.Y. Chan, F.R. Fronczek, et al., 'Structure and Superconducting Properties of "BeB2"', Phys. Rev. B, 2004. 110.5 atoms/cell, BeB2.75 stoichiometry, Tc = 0.72 K. View Source
